Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chromanone ring fused with a piperidine moiety, protected by a benzyl ester group. These compounds are pivotal intermediates in medicinal chemistry, serving as precursors for acetyl-CoA carboxylase (ACC) inhibitors and anticancer agents .
Properties
IUPAC Name |
benzyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-18-14-21(26-19-9-5-4-8-17(18)19)10-12-22(13-11-21)20(24)25-15-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOOWMISCJTQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129713 | |
| Record name | Phenylmethyl 3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873779-32-9 | |
| Record name | Phenylmethyl 3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873779-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method starts with the condensation of a chromanone derivative with a piperidine precursor under acidic conditions to form the spirocyclic core. This is followed by esterification with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The chromanone moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromanone ring can be reduced to form alcohol derivatives.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Derivatization Strategies
- Benzyl Ester Introduction: While explicit synthesis details for the benzyl variant are sparse, its structure suggests substitution of the tert-butyl group with benzyl via esterification or coupling reactions, similar to methods described for quinoline derivatives .
- Substituted Analogs : Chloro, bromo, and dimethyl substituents are introduced at the chroman ring’s 6- or 7-positions to modulate bioactivity. For example, tert-butyl 6-chloro-4-oxospiro[...] (CAS 1011482-37-3) is synthesized via halogenation of the intermediate .
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Notes:
Key Insights :
- tert-Butyl derivatives are primarily used as intermediates, while halogenated or alkylated variants show tailored bioactivity (e.g., 6,7-dimethyl for anticancer screening) .
- Quinoline-coupled derivatives demonstrate enhanced ACC inhibition, highlighting the role of substituents in target engagement .
Biological Activity
Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a spirocyclic structure combining a chromanone moiety with a piperidine ring. The presence of a benzyl ester functional group enhances its lipophilicity, allowing for better interaction with biological targets. The compound's molecular formula is with a molecular weight of approximately 317.38 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Its spirocyclic structure allows it to fit into active sites of enzymes and receptors, potentially modulating their activities. For instance, it may inhibit certain enzymes by blocking substrate access through competitive inhibition .
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
- Cytotoxic Effects : Investigations into its cytotoxic effects have shown promise in inhibiting the proliferation of cancer cell lines, indicating potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Molecular Docking Studies :
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison is made with other spirocyclic derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Spiro[chromane-2,4’-piperidine]-4(3H)-one | Lacks benzyl ester group | Limited activity reported |
| Tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate | Similar core structure | Exhibited moderate cytotoxicity |
This compound stands out due to its enhanced lipophilicity and greater interaction potential with hydrophobic pockets in biological targets .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate?
- Synthesis : The compound is typically synthesized via base-catalyzed spirocyclization. For example, reacting N-Boc-4-piperidinone with 2-hydroxyacetophenone in anhydrous methanol under reflux, followed by Boc deprotection using trifluoroacetic acid (TFA) .
- Purification : Techniques include recrystallization (e.g., hexane wash) or column chromatography. Post-reaction workup often involves washing with HCl, NaOH, and brine, followed by drying over Na₂SO₄ .
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- ¹H NMR : Peaks at δ 7.90 (d, J = 7.5 Hz) and δ 1.48 (s, 9H) confirm aromatic protons and tert-butyl groups, respectively .
- HRMS : Used to verify molecular weight (e.g., [M + H]⁺ calcd. 317.1627, found 318.1631) .
- X-ray Crystallography : Employed for resolving spirocyclic conformations, leveraging programs like SHELXL for refinement .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid :
- Skin Contact : Wash with soap/water for ≥15 minutes .
- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in sealed containers at 2–8°C in dry, ventilated areas .
Advanced Research Questions
Q. How can multi-step synthesis of derivatives be optimized for higher yields?
- Key Steps :
- Boc Deprotection : Use TFA in dichloromethane (30 mL/g substrate) at room temperature for 5 hours, achieving 85% yield .
- Coupling Reactions : Employ HATU and triethylamine for amide bond formation with quinoline-4-carboxylic acids .
- Troubleshooting : Monitor reaction progress via TLC. Adjust stoichiometry (e.g., 1.2 eq. HATU) to minimize unreacted intermediates.
Q. How should researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability)?
- Case Study : Antiproliferative assays on breast cancer cells showed IC₅₀ values ranging from 19.9 to 75.3 µM .
- Mitigation Strategies :
- Standardize cell lines (e.g., MCF-7 vs. MDA-MB-231) and culture conditions.
- Validate assay reproducibility using positive controls (e.g., doxorubicin).
Q. What computational approaches predict this compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding to acetyl-CoA carboxylase or dopamine receptors .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- Validation : Compare computational results with experimental IC₅₀ or Ki values from enzymatic assays.
Q. How do functional group modifications influence reactivity and bioactivity?
- Reactivity Insights :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Carboxylic acid |
| Reduction | LiAlH₄ | Alcohol |
| Substitution | Amines (nucleophiles) | Amide derivatives |
- Bioactivity Trends : Propyl/benzyl substituents enhance lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .
Data Contradiction Analysis
- Safety Data Gaps : Some SDSs report "no known hazards" , while others classify acute toxicity (H302) and respiratory irritation (H335) .
- Resolution : Assume worst-case toxicity due to structural analogs (e.g., piperidine derivatives) and adhere to stringent PPE and ventilation protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
